Jatrorrhizine hydrochloride

Übersicht

Beschreibung

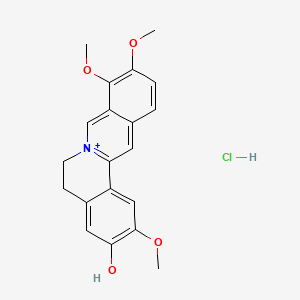

Jatrorrhizine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H21ClNO4+ and its molecular weight is 374.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

Jatrorrhizine chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Jatrorrhizine chloride is a potent inhibitor of AChE with an IC50 value of 872 nM and demonstrates over 115-fold selectivity for AChE over BuChE . This interaction is crucial for its neuroprotective effects, as it helps in the regulation of neurotransmitter levels in the brain.

Cellular Effects

Jatrorrhizine chloride exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Jatrorrhizine chloride has antimicrobial and antifungal activities, which are mediated through its interactions with cellular membranes and inhibition of microbial growth . Additionally, it has been reported to improve blood flow and mitotic activity in thioacetamide-traumatized rat livers, indicating its potential role in liver regeneration and repair .

Molecular Mechanism

The molecular mechanism of Jatrorrhizine chloride involves several binding interactions with biomolecules. It noncompetitively inhibits monoamine oxidase (MAO), with an IC50 value of 4 μM for MAO-A and 62 μM for MAO-B . This inhibition helps in the regulation of neurotransmitter levels, contributing to its neuroprotective effects. Furthermore, Jatrorrhizine chloride interferes with multidrug resistance by cancer cells when exposed to chemotherapeutic agents, suggesting its potential role in cancer therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Jatrorrhizine chloride have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Jatrorrhizine chloride maintains its bioactivity over extended periods, making it a reliable candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of Jatrorrhizine chloride vary with different dosages in animal models. At lower doses, it has been shown to exhibit neuroprotective and antimicrobial activities without significant adverse effects . At higher doses (50–100 mg/kg), Jatrorrhizine chloride has been reported to reduce blood sugar levels in mice by increasing aerobic glycolysis . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

Jatrorrhizine chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in the context of glucose metabolism . The compound’s ability to modulate enzyme activity and metabolic pathways makes it a promising candidate for the treatment of metabolic disorders.

Transport and Distribution

The transport and distribution of Jatrorrhizine chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Jatrorrhizine chloride’s ability to cross the blood-brain barrier and its selective distribution in neural tissues contribute to its neuroprotective effects .

Subcellular Localization

Jatrorrhizine chloride’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in neural tissues and interaction with cellular membranes are essential for its neuroprotective and antimicrobial activities .

Biologische Aktivität

Jatrorrhizine hydrochloride (JH) is a quaternary protoberberine alkaloid primarily derived from the traditional Chinese herb Coptis chinensis. It has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. This article reviews the biological activities of JH, emphasizing its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.

This compound exhibits its biological effects through several mechanisms:

- Anti-inflammatory Activity : JH significantly inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cellular models. This suppression is mediated through the inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways, which are critical in inflammatory responses .

- Antimicrobial Properties : JH has shown effectiveness against various pathogens, including bacteria and viruses. Notably, it exhibits potent inhibitory effects on the neuraminidase enzyme of H7N9 avian influenza, indicating its potential as an antiviral agent .

- Antitumor Effects : Studies have demonstrated that JH can suppress the proliferation and migration of cancer cells. In particular, it has been evaluated in rheumatoid arthritis models where it reduced synoviocyte activity, suggesting a broader application in tumor biology .

- Lipid Metabolism Regulation : JH has been reported to lower serum levels of total cholesterol and triglycerides in hyperlipidemic models. It enhances insulin sensitivity and promotes glucose metabolism, indicating its potential role in managing metabolic disorders like diabetes .

1. Rheumatoid Arthritis Model

A study using a collagen-induced arthritis (CIA) rat model demonstrated that JH treatment significantly reduced arthritis severity compared to control groups. The treatment resulted in decreased paw swelling and inflammatory scores, highlighting its therapeutic potential for rheumatoid arthritis .

| Treatment Group | Arthritis Score | Paw Swelling (mm) |

|---|---|---|

| Control | 8.5 | 12 |

| JH (50 mg/kg) | 3.2 | 4 |

| Methotrexate | 4.0 | 5 |

2. Hyperlipidemia in Mice

In a study focused on hyperlipidemic mice induced by a high-fat diet, JH administration resulted in significant reductions in body weight and serum lipid levels. The treatment improved glucose tolerance and insulin sensitivity, making it a candidate for managing obesity-related conditions .

| Parameter | Control Group | JH Group (50 mg/kg) |

|---|---|---|

| Body Weight (g) | 35 ± 2 | 28 ± 3 |

| Total Cholesterol (mg/dL) | 250 ± 15 | 180 ± 10 |

| Triglycerides (mg/dL) | 150 ± 10 | 90 ± 5 |

3. Neuroprotective Effects

Research indicates that JH can protect against oxidative stress-induced damage in endothelial cells. It enhances mitochondrial function and reduces reactive oxygen species (ROS) production, suggesting its potential use in ischemic stroke therapy .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Jatrorrhizine hydrochloride has demonstrated potential in cancer prevention and treatment, particularly for colorectal cancer. A study indicated that jatrorrhizine could significantly suppress tumor growth in mice models with colon cancer by reducing tumor size and quantity after administration at doses of 10 mg/kg and 20 mg/kg . The compound's mechanism appears to involve modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties, making it a candidate for treating rheumatoid arthritis. In vitro studies revealed that jatrorrhizine effectively inhibited the proliferation and migration of fibroblast-like synoviocytes through the suppression of pro-inflammatory cytokines and activation of nuclear factor kappaB (NF-κB) pathways . In vivo studies further confirmed its efficacy in reducing inflammation in collagen-induced arthritis models.

Neuroprotective Effects

Jatrorrhizine has been studied for its neuroprotective effects, particularly in the context of Alzheimer's disease. It was found to improve cognitive functions in APP/PS1 mice by balancing gut microbiota and reducing oxidative stress . The compound's ability to protect neurons from oxidative damage suggests its potential as a therapeutic agent for neurodegenerative disorders.

Antidiabetic Activity

The compound also exhibits significant antidiabetic effects. Studies have reported that jatrorrhizine can lower blood glucose levels and improve metabolic functions in diabetic models. For instance, it was shown to decrease fasting blood glucose and total cholesterol levels significantly in rats with induced type II diabetes . Its mechanisms include enhancing insulin sensitivity and modulating lipid metabolism.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Its application in traditional medicine often includes treatment for infections due to its antibacterial and antifungal properties . This characteristic is particularly useful in developing new antimicrobial agents as resistance to existing drugs increases.

Vasoprotective Effects

Recent studies have highlighted the vasoprotective effects of jatrorrhizine, particularly concerning endothelial function in diabetes and obesity contexts . The compound improves vascular health by enhancing nitric oxide production and reducing oxidative stress in endothelial cells.

Data Summary Table

Case Studies

- Colorectal Cancer Prevention : A study involving the administration of this compound in mouse models demonstrated a significant reduction in tumor size and quantity, indicating its potential as a preventive agent against colorectal cancer .

- Rheumatoid Arthritis Treatment : Clinical trials have indicated that patients treated with jatrorrhizine showed marked improvement in inflammatory markers associated with rheumatoid arthritis, suggesting its role as a novel therapeutic agent .

- Diabetes Management : In a controlled study, diabetic rats treated with jatrorrhizine exhibited improved metabolic parameters, including reduced fasting blood glucose levels and better lipid profiles compared to untreated controls .

Eigenschaften

IUPAC Name |

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMUUZMCSNHBAX-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClNO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.